3-Chlorostyrene
Overview
Description
Scientific Research Applications
Reactivity and Polymerization
3-Chlorostyrene exhibits interesting reactivity patterns, particularly in the context of cationic polymerization. Studies have focused on the reactivity ratios of chlorostyrenes compared to styrene, exploring the influence of solvents, polymerization temperature, initiator nature, and molecular weight distribution. The activation entropies and enthalpies relative to styrene provide insights into the polymerization process, highlighting the potential of this compound in polymer science (Borg & Maréchal, 1977).
Synthesis and Chemical Properties
Innovative methods have been developed for the synthesis of this compound derivatives, such as (R)-3-chlorostyrene oxide. These processes often start from commercially available precursors, demonstrating the practicality and accessibility of this compound for chemical synthesis (Tanaka & Yasuda, 1998).
Spectroscopic Studies
Spectroscopic analysis, including REMPI and MATI spectroscopy, has been used to study this compound rotamers. These studies provide detailed insights into the electronic and vibrational states of this compound, enhancing our understanding of its chemical behavior (Dong et al., 2013).
Polymer Characteristics and Applications
Functionalized styrenes like 4-(3-chloropropyl)styrene have been synthesized and polymerized, with detailed characterization of the resulting polymers. These studies contribute to the understanding of the thermal degradation and molecular structure of this compound-based polymers, potentially leading to new applications in materials science (Montheard, Boinon & Benayad, 1989).
Molecular Interactions and Complex Formation
Raman spectroscopy has been employed to investigate the interactions of this compound molecules with cyclodextrins. This research provides insights into the conformational behavior and complexation dynamics of this compound, which are crucial for understanding its interactions in various environments (Amado et al., 1994).
Mechanism of Action
Target of Action
It is known that styrene and its derivatives, including 3-chlorostyrene, are often metabolized by various microbial species . These microbes utilize styrene as a carbon source, indicating that the enzymes involved in styrene metabolism could be potential targets of this compound .
Mode of Action
It is known that styrene and its derivatives are metabolized by microbes through various enzymatic reactions . The initial step in this process often involves the oxidation of the vinyl group to form an epoxide intermediate . This suggests that this compound may interact with its targets, likely enzymes, to undergo similar transformations.
Biochemical Pathways
Studies on styrene degradation suggest that it is metabolized through a series of enzymatic reactions, leading to the formation of various intermediates . Given the structural similarity between styrene and this compound, it is plausible that this compound may be metabolized through similar pathways, affecting the same or similar downstream effects.
Pharmacokinetics
The physicochemical properties of a compound can influence its adme properties . Given that this compound is a small, lipophilic molecule , it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on the specific enzymes and transporters it interacts with.
Result of Action
It is known that styrene and its derivatives can have various effects on microbial cells, including changes in enzyme activity and alterations in cellular metabolism . Given the structural similarity between styrene and this compound, it is plausible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that 3-Chlorostyrene can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can undergo changes over time, including degradation
Dosage Effects in Animal Models
It is known that the effects of this compound can vary with dosage, potentially leading to threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors in metabolic pathways
Transport and Distribution
It is known that this compound can interact with various transporters and binding proteins
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles within the cell
Properties
IUPAC Name |
1-chloro-3-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVQCIDBZXNFEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26100-04-9 | |
Record name | Benzene, 1-chloro-3-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26100-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8073130 | |
Record name | m-Chlorostyrene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8073130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | m-Chlorostyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5876 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
188.7 °C | |
Record name | M-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water, Sol in alcohol, ether, acetone | |
Record name | M-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1168 @ 20 °C/4 °C | |
Record name | M-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.98 [mmHg], 0.981 mm Hg @ 25 °C | |
Record name | m-Chlorostyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | M-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2039-85-2 | |
Record name | 3-Chlorostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | m-Chlorostyrene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorostyrene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18602 | |
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Record name | m-Chlorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-chlorostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | M-CHLOROSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11K8G759HC | |
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Record name | M-CHLOROSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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